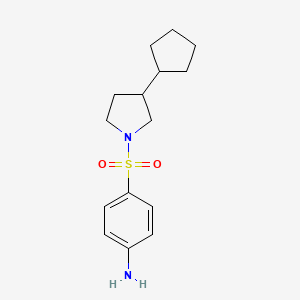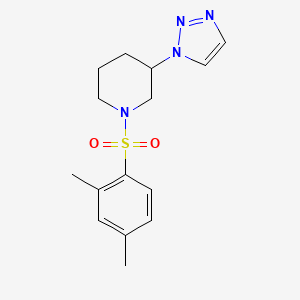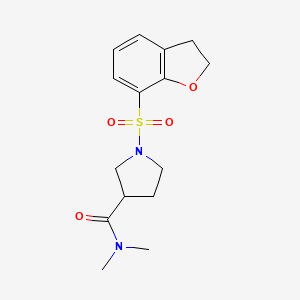
4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline is a compound that features a sulfonyl group attached to an aniline ring, with a cyclopentyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Sulfonylation: The sulfonylation of aniline can be achieved using sulfonyl fluorides under visible-light-mediated conditions. This method provides a modifiable and stable sulfonylation reagent.
Coupling Reactions: The final step involves coupling the cyclopentyl-substituted pyrrolidine with the sulfonylated aniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline is unique due to the presence of the cyclopentyl group, which can influence the compound’s steric and electronic properties, potentially leading to different biological activities compared to similar compounds.
Properties
IUPAC Name |
4-(3-cyclopentylpyrrolidin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-13(11-17)12-3-1-2-4-12/h5-8,12-13H,1-4,9-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZFJDDJUMLJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[2-(Oxolan-3-yl)ethylcarbamoyl]piperidin-4-yl]benzoic acid](/img/structure/B7414963.png)
![5-[Methyl-(4-propan-2-ylphenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B7414971.png)
![5-[Methyl-(4-propan-2-ylphenyl)sulfamoyl]furan-3-carboxylic acid](/img/structure/B7414974.png)
![5-[1-(Oxolan-3-yloxy)propan-2-ylsulfamoyl]pyridine-3-carboxylic acid](/img/structure/B7414985.png)


![N-[1-[5-(4-methylpiperidine-1-carbonyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide](/img/structure/B7415019.png)

![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)propylsulfamoyl]pyridine-3-carboxylic acid](/img/structure/B7415029.png)

![1-[(1-Prop-2-enyltriazol-4-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7415036.png)
![[3-(2-Aminophenyl)sulfonylimidazolidin-1-yl]-cyclopropylmethanone](/img/structure/B7415044.png)
![2-[2-[(3-Methylphenyl)methylsulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7415052.png)
![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7415053.png)
